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Compound of Interest

Compound Name: (3-Oxo-1-piperazinyl)acetic acid

Cat. No.: B1587984

An In-Depth Technical Guide to the Physicochemical Properties of (3-Oxo-1-
piperazinyl)acetic acid

Introduction

(3-Oxo-1-piperazinyl)acetic acid is a heterocyclic organic compound featuring a piperazinone
core functionalized with an acetic acid moiety. The piperazine ring is a privileged scaffold in
medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable
pharmacokinetic properties and versatile synthetic handles.[1][2] This specific derivative
combines the structural features of a lactam (a cyclic amide), a secondary amine, and a
carboxylic acid, making it a valuable and versatile building block for the synthesis of more
complex molecules in drug discovery and materials science.

This guide, intended for researchers, scientists, and drug development professionals, provides
a comprehensive overview of the core physical and chemical properties of (3-Oxo-1-
piperazinyl)acetic acid. We will delve into its structural identification, physicochemical
parameters, spectroscopic profile, and key aspects of its chemical reactivity. Furthermore, this
document furnishes detailed, field-proven experimental protocols for its analytical
characterization, grounding theoretical data in practical application.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. (3-
Oxo-1-piperazinyl)acetic acid is systematically named 2-(3-oxopiperazin-1-yl)acetic acid. Its
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structure is characterized by a six-membered diazacyclohexane ring with a ketone at position 3

and an acetic acid group attached to the nitrogen at position 1.

Figure 1: Chemical Structure of (3-Oxo-1-piperazinyl)acetic acid.

The key identification parameters for this compound are summarized in the table below.

Identifier Value Source
IUPAC Name ai;:(iz—oxopiperazin—l—yl)acetic 3]

CAS Number 25629-32-7 [4]
Molecular Formula CeH10N203 [3][4]
Molecular Weight 158.16 g/mol [4]

Canonical SMILES

C1CN(CC(=0)N1)CC(=0)O

[3]

INChI=1S/C6H10N203/c9-5-3-

InChl 8(2-1-7-5)4-6(10)11/h1-4H2, [3]
(H,7,9)(H,10,11)
FDDVFMDIVCWGKS-

InChlKey [3]

UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments,

influencing everything from reaction kinetics to bioavailability. The presence of both acidic

(carboxylic acid) and basic (secondary amine) functional groups, along with hydrogen bond

donors and acceptors, suggests that (3-Oxo-1-piperazinyl)acetic acid is a polar molecule.
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Property Predicted Value

Notes and
Experimental Source

Context

Physical Form Solid

As is common for

small, polar organic
molecules with

potential for

zwitterionic character 4
and strong

intermolecular

hydrogen bonding.

Boiling Point 434.4 £ 40.0 °C

This high predicted

boiling point reflects

the compound's

polarity and capacity

for extensive

hydrogen bonding. [4]
Experimental

determination would

likely require high

vacuum to prevent

decomposition.

Density 1.293 + 0.06 g/cm?3

A density greater than

water is typical for

highly functionalized, [4]
compact organic

molecules.

pKa 2.28+0.10

This predicted value
likely corresponds to
the carboxylic acid
proton. The secondary
amine's conjugate
acid pKa is expected
to be in the range of

5-7, lower than the
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parent piperazine
(~9.7) due to the
electron-withdrawing
effect of the adjacent
lactam and N-acetic
acid groups.[4][5][6]

The compound's
polarity and multiple
hydrogen bonding
sites suggest high
solubility in water and
other polar protic

Solubility High in Water solvents like methanol
and ethanol. Solubility
is expected to be pH-
dependent. It is poorly
soluble in nonpolar
solvents like diethyl
ether.[6]

This highly negative
predicted value
indicates a strong
preference for

XlogP -3.3 polar/aqueous phases  [3]
over nonpolar/lipid
phases, which is
consistent with the

molecule's structure.

Spectroscopic Profile and Analytical
Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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'H NMR: The proton NMR spectrum is expected to show distinct signals for the three
different methylene (CHz) groups and the two exchangeable amine/amide (NH) protons. In
D20, the NH signals would disappear. The methylene protons adjacent to the nitrogen atoms
will likely appear as complex multiplets due to coupling. The singlet for the acetic acid CHz
protons would be expected around 3.2-3.5 ppm.

13C NMR: The carbon NMR spectrum should display six distinct signals: two carbonyl
carbons (one for the amide lactam and one for the carboxylic acid, ~170-180 ppm), and four
sp3 hybridized carbons corresponding to the three methylene groups on the ring and the one
on the acetic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Electrospray lonization (ESI): In positive ion mode (ESI+), the primary ion observed would be
the protonated molecule [M+H]* at an m/z of approximately 159.0764.[3] In negative ion
mode (ESI-), the deprotonated molecule [M-H]~ would be observed at an m/z of
approximately 157.0619.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

O-H Stretch: A very broad absorption band is expected from 3300 to 2500 cm~1* due to the
hydrogen-bonded carboxylic acid hydroxyl group.

N-H Stretch: A moderate absorption band around 3200-3400 cm~1 corresponding to the N-H
stretching of the secondary amine and amide.

C=0 Stretch: Two strong absorption bands are anticipated: one for the carboxylic acid
carbonyl around 1700-1730 cm~* and one for the amide (lactam) carbonyl around 1650-1680
cm~L,

C-N Stretch: Absorptions in the 1250-1020 cm~* region corresponding to the C-N stretching
vibrations.
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Experimental Protocols for Characterization

To ensure scientific integrity, theoretical predictions must be confirmed with empirical data. The
following protocols are self-validating systems for the characterization of (3-Oxo-1-
piperazinyl)acetic acid.

Protocol 1: Purity and Identity Confirmation by LC-MS

This method provides a robust workflow for verifying the molecular weight and assessing the
purity of the compound. The choice of a C18 column is standard for reverse-phase
chromatography, while the formic acid in the mobile phase aids in protonation for better peak

shape and ESI+ sensitivity.
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1. Sample Preparation
Dissolve 1 mg of compound
in 1 mL of Water/Acetonitrile (95:5)

2. HPLC Injection
Inject 5 pL onto C18 column

3. Gradient Elution
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile

;

4. UV Detection
Monitor at 210 nm
(for amide chromophore)

5. ESI-MS Detection
Positive lon Mode
Scan m/z 100-500

6. Data Analysis
Confirm retention time, purity (UV area %),
and molecular ion mass [M+H]*

Click to download full resolution via product page

Figure 2: LC-MS workflow for purity and identity confirmation.

Methodology:

o Sample Preparation: Accurately weigh approximately 1 mg of (3-Oxo-1-piperazinyl)acetic
acid and dissolve it in 1 mL of a 95:5 mixture of water and acetonitrile to create a 1 mg/mL
stock solution.
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 Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled
to a mass spectrometer with an electrospray ionization (ESI) source.[1]

» HPLC Conditions:
o Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um particle size).
o Mobile Phase A: 0.1% (v/v) formic acid in water.
o Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

o Gradient: Start with 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 1 minute,
then return to initial conditions.

o Flow Rate: 0.4 mL/min.

o Column Temperature: 40 °C.

o Detection: UV detector at 210 nm.
» MS Conditions:

o |onization Mode: ESI Positive.

o Scan Range: m/z 100 — 500.

o Capillary Voltage: 3.5 kV.

o Data Analysis: Integrate the peak area from the UV chromatogram to determine purity.
Confirm the mass of the primary peak in the mass spectrum corresponds to the expected
[M+H]* ion (159.07).

Protocol 2: pKa Determination via Potentiometric
Titration

This classic method provides highly accurate pKa values by directly measuring the pH change
as the compound's ionizable groups are neutralized. Given the two expected pKa values (one
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acidic, one basic), a two-stage titration or separate titrations may be necessary for clear
resolution.

Methodology:

e Solution Preparation: Prepare a 0.01 M solution of (3-Oxo-1-piperazinyl)acetic acid in
deionized water. Prepare standardized 0.1 M solutions of HCl and NaOH.

« Titration for Basic pKa:

[¢]

Pipette 20 mL of the compound solution into a beaker.

[¢]

Immerse a calibrated pH electrode and a magnetic stir bar.

[e]

Titrate with the 0.1 M HCI solution, adding titrant in small, precise increments (e.g., 0.1
mL).

[e]

Record the pH after each addition, allowing the reading to stabilize.

o

Continue the titration well past the equivalence point.
« Titration for Acidic pKa:

o Repeat the process from step 2, but titrate with the 0.1 M NaOH solution.
o Data Analysis:

o Plot pH versus the volume of titrant added for each titration.

o Determine the equivalence point(s) from the inflection point(s) of the curve (or by using the
first derivative plot, d(pH)/dV).

o The pKa value is equal to the pH at the half-equivalence point. The pKa of the carboxylic
acid will be determined from the NaOH titration, and the pKa of the secondary amine's
conjugate acid will be determined from the HCI titration.[5]

Chemical Reactivity and Stability
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The reactivity of (3-Oxo-1-piperazinyl)acetic acid is governed by its three primary functional
groups. This trifunctional nature makes it a highly versatile synthetic intermediate.

e Carboxylic Acid: This group can undergo standard reactions such as:
o Esterification: Reaction with an alcohol under acidic conditions.

o Amide Coupling: Activation (e.g., with oxalyl chloride or coupling reagents like HATU/EDC)
followed by reaction with a primary or secondary amine to form a new amide bond.[7]

e Secondary Amine (N4): The nitrogen at position 4 is nucleophilic and can participate in:
o N-Alkylation: Reaction with alkyl halides.
o N-Acylation: Reaction with acid chlorides or anhydrides.

o Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent (e.g., sodium triacetoxyborohydride).[8]

o Lactam (Amide): The cyclic amide is the most stable functional group in the molecule. It can
be hydrolyzed to the corresponding amino acid, but this typically requires harsh conditions
(strong acid or base and heat).

Stability and Storage: The compound is expected to be a stable solid under standard laboratory
conditions. Due to its polar and potentially hygroscopic nature, it should be stored in a tightly
sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

(3-Oxo-1-piperazinyl)acetic acid is a well-defined chemical entity with a rich array of
functional groups that dictate its distinct physicochemical properties. Its high polarity, water
solubility, and multiple reactive sites make it an attractive scaffold for chemical synthesis,
particularly in the development of novel pharmaceutical agents. The analytical protocols
detailed herein provide a robust framework for its characterization, ensuring data integrity and
reproducibility in research settings. A thorough understanding of its properties, from its
spectroscopic signature to its predictable reactivity, is paramount for any scientist looking to
leverage this versatile compound in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1587984?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

